molecular formula C8H11N B130917 4-Methylbenzylamine CAS No. 104-84-7

4-Methylbenzylamine

Cat. No.: B130917
CAS No.: 104-84-7
M. Wt: 121.18 g/mol
InChI Key: HMTSWYPNXFHGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66562. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

4-Methylbenzylamine is classified as a skin corrosive 1B . It has a flash point of 80 °C (closed cup) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Mechanism of Action

Target of Action

4-Methylbenzylamine is a methylated benzylamine It has been shown to counteract the hypophagic effects of amphetamine acting on brain shaker-like kv11 channels . These channels play a crucial role in regulating neuronal excitability.

Mode of Action

It is known that this compound can stimulate food consumption . This suggests that it may interact with its targets, such as the Kv1.1 channels, to modulate their activity and influence physiological processes like appetite regulation.

Biochemical Pathways

Given its observed effects on food consumption and its interaction with kv11 channels , it is likely that it influences pathways related to neuronal signaling and appetite regulation.

Result of Action

This compound has been shown to stimulate food consumption and counteract the hypophagic effects of amphetamine . This suggests that it may have molecular and cellular effects that promote appetite and counteract appetite suppression.

Properties

IUPAC Name

(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTSWYPNXFHGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059306
Record name Benzenemethanamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS]
Record name 4-Methylbenzylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11179
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.29 [mmHg]
Record name 4-Methylbenzylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11179
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

104-84-7
Record name 4-Methylbenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In place of 26.8 g of isophthalonitrile and 30 g of ammonia in Example 1, 24.6 g of terephthalonitrile, 52 g of dioxane and 25 g of ammonia were changed into the same autocLave and subjected to reaction in the same manner as in Example 1. It was found that the yield of 1,4-BAC was 88.2%, the yields of 4-methylbenzylamine and paraxylylenediamine were 7.2% and 2.1%, respectively, and that of other lower boiling and higher boiling products was 2.5%.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
52 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,4-bis(aminomethyl)cyclohexane was 95.9 mol % and as other products 3.4 mol % of 4-aminomethyl-1-methylcyclohexane, 0.3 mol % of 4-methyl-benzylamine and 0.2 mol % of paraxylene were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzylamine
Reactant of Route 2
4-Methylbenzylamine
Reactant of Route 3
Reactant of Route 3
4-Methylbenzylamine
Reactant of Route 4
4-Methylbenzylamine
Reactant of Route 5
4-Methylbenzylamine
Reactant of Route 6
Reactant of Route 6
4-Methylbenzylamine
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methylbenzylamine?

A1: this compound has the molecular formula C8H11N and a molecular weight of 121.18 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, researchers characterized N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, a compound synthesized using this compound as a starting material, by elemental analysis, 1H NMR, IR, and ESI. []

Q3: What is the stability of this compound under various conditions?

A: While specific stability data for this compound is limited in the provided research, its use in various applications suggests reasonable stability under common laboratory conditions. For example, it was successfully used in reactions requiring refluxing toluene solutions at 110°C for extended periods. [] Further research is necessary to determine its stability under specific conditions like varying pH, temperature, and light exposure.

Q4: How is this compound typically quantified in research settings?

A: Capillary electrophoresis (CE) with indirect UV detection has proven effective in separating and quantifying this compound alongside compounds like N-methylmorpholine-N-oxide (NMMO), N-methylmorpholine (NMM), and morpholine (M). This method allows researchers to monitor reaction kinetics involving NMMO where these compounds are present. [, ]

Q5: Are there other analytical techniques suitable for studying this compound?

A: Beyond CE, researchers have employed techniques like 1H NMR spectroscopy to analyze reactions involving this compound, especially in the context of synthesizing complex molecules like cyclic helicates. [] Additionally, techniques like mass spectrometry (ESI-MS) have been crucial in confirming the structural formula of compounds derived from this compound. []

Q6: What are some applications of this compound in chemical synthesis?

A: this compound serves as a key starting material in synthesizing various compounds. One example is its use in preparing (p-methylphenyl) methylamine-N-ethylmorpholine hydrochloride, a valuable pharmaceutical intermediate. [] Additionally, it has been used in multi-step syntheses to create compounds like N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, which exhibits antiproliferative activity against leukemia K562 cells. []

Q7: How is this compound utilized in analytical chemistry?

A: this compound plays a crucial role in the analysis of trace metals in various matrices. Researchers use it as a component in capillary electrophoresis (CE) methods for determining alkali and alkaline earth metals (ammonium, potassium, sodium, calcium, magnesium, barium, strontium) alongside transition metals (cobalt, cadmium, nickel, zinc, lead, and copper) in samples like air particulate matter. []

Q8: Are there any specific examples of this compound's role in analytical methods?

A: In capillary electrophoresis, researchers have successfully used this compound as a component of the background electrolyte to determine trace levels of strontium and lithium in seawater. This approach, combined with transient isotachophoresis (tITP) pre-concentration, significantly enhances the sensitivity of conventional CZE-UV methods. []

Q9: How else is this compound used in research?

A: this compound acts as a building block in synthesizing complex supramolecular structures. For instance, researchers used it with a bis(aldehyde) building block and iron(II) salts to create a molecular Solomon link, a complex interwoven structure with two 68-membered-ring macrocycles. []

Q10: Can you provide more detail on the Solomon link synthesis using this compound?

A: The synthesis involves reacting this compound with a specific bis(aldehyde), 1, and FeCl2 in DMSO. [] This self-assembly process, influenced by factors like amine structure and concentration, yields a mixture of cyclic tetramer 4 and linear triple helicate 5. [] Notably, using a diamine instead of this compound in this reaction leads to the formation of the Solomon link 6, highlighting the versatility of this approach in creating complex topologies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.